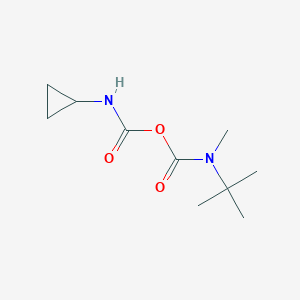

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate

Description

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

cyclopropylcarbamoyl N-tert-butyl-N-methylcarbamate |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)12(4)9(14)15-8(13)11-7-5-6-7/h7H,5-6H2,1-4H3,(H,11,13) |

InChI Key |

VNOPXKAPGYSALV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C(=O)OC(=O)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cyclopropylcarbamoyl) methylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carbamate derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced carbonyl groups.

Substitution: New carbamate compounds with different substituents.

Scientific Research Applications

Synthetic Applications

2.1. Synthesis of N-Boc-Protected Anilines

One of the prominent applications of tert-butyl (cyclopropylcarbamoyl) methylcarbamate is in the palladium-catalyzed synthesis of N-Boc-protected anilines. This reaction allows for the functionalization of aryl halides, leading to the formation of valuable intermediates in pharmaceutical synthesis. The use of tert-butyl carbamate in this context has been reported to enhance yields and selectivity under mild conditions .

2.2. Tetrasubstituted Pyrroles

The compound has also been utilized in the synthesis of tetrasubstituted pyrroles, which are important structures in various bioactive compounds. The reaction involves the coupling of tert-butyl carbamate with secondary propargylic alcohols and 1,3-dicarbonyl compounds, showcasing its utility in multi-component reactions .

Biological Applications

3.1. Neuroprotective Studies

Recent studies have investigated the neuroprotective effects of derivatives related to this compound, particularly against amyloid beta-induced toxicity in astrocytes. Compounds similar to this compound have demonstrated moderate protective activity by inhibiting β-secretase and acetylcholinesterase activities, thus preventing amyloid aggregation .

3.2. Alzheimer’s Disease Models

In vivo studies using scopolamine-induced models have shown that related compounds can reduce amyloid beta levels and improve cognitive function markers, indicating potential therapeutic applications for Alzheimer's disease . These findings suggest that such compounds could be further explored for their neuroprotective properties.

Data Tables

Case Studies

5.1. Palladium-Catalyzed Amidation

A notable case study involved the room-temperature palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate as a coupling partner, demonstrating a significant advancement in synthetic methodology that enhances reaction efficiency while minimizing environmental impact .

5.2. Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of compounds related to this compound revealed that these compounds can modulate inflammatory responses and oxidative stress markers in neuronal cells exposed to amyloid beta, highlighting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl (cyclopropylcarbamoyl) methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyclopropylcarbamoyl group is particularly important for its binding affinity and specificity, as it can fit into the active site of target proteins and disrupt their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl (cyclopropylcarbamoyl) methylcarbamate, we compare it structurally and functionally with analogous tert-butyl carbamates. Key differences lie in substituents, synthesis protocols, and applications (Table 1).

Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives

Structural and Functional Differences

- The bromomethyl substituent in Tert-butyl 1-(bromomethyl)cyclopropyl carbamate introduces alkylation capability, making it reactive in cross-coupling reactions .

- Synthesis : The use of PyBOP in the target compound’s synthesis ensures efficient amide bond formation under mild conditions , whereas brominated analogs require halogenation steps that may involve hazardous reagents .

- Applications : While the target compound is explored for anti-LSD1 activity, Tert-butyl (4-chlorophenethyl)carbamate serves primarily as a synthetic intermediate, and its brominated counterpart is a precursor for drug candidates targeting neurological disorders .

Research Findings and Implications

- Anti-LSD1 Activity: Derivatives of tert-butyl cyclopropylcarbamates exhibit potent inhibitory effects on LSD1, a histone demethylase implicated in cancer, with IC₅₀ values in the nanomolar range .

- Thermal Stability : The tert-butyl group enhances thermal stability across analogs, enabling storage at room temperature without decomposition .

- Reactivity Trends : Brominated analogs demonstrate higher electrophilicity, facilitating their use in alkylation reactions, whereas chlorinated derivatives exhibit inertness under physiological conditions .

Biological Activity

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. Its molecular formula is , and it has a molecular weight of 157.19 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The hydroxycarbamimidoyl moiety in related compounds has been shown to inhibit enzyme activity, suggesting that similar mechanisms may be at play for this compound. The cyclopropyl ring provides structural rigidity, which can enhance binding affinity to biological targets .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . This suggests potential applications in anti-inflammatory therapies.

Antimicrobial Activity

Some studies have indicated that carbamate derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, the broader category of carbamates has been explored for their effectiveness against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented, with some derivatives showing promising results in reducing inflammation in animal models. For example, related tert-butyl derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model, showing significant inhibition rates .

Case Studies

- Anti-inflammatory Activity : A study evaluated several tert-butyl carbamate derivatives for their anti-inflammatory effects. Compounds were synthesized and tested against indomethacin, a standard anti-inflammatory drug. Results indicated that certain derivatives exhibited inhibition percentages ranging from 39% to 54% within 12 hours post-administration .

- Enzyme Interaction Studies : In silico docking studies have been conducted to predict the binding modes of carbamate derivatives to COX-2 enzymes. These studies suggest that structural modifications can enhance binding affinity and selectivity, potentially leading to the development of new anti-inflammatory agents .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group on cyclohexane | Anti-inflammatory |

| Tert-butyl N-(cyclopropylcarbamoyl)methylcarbamate | Cyclopropyl ring | Potential enzyme inhibitor |

| Tert-butyl N-(substituted benzamido)phenylcarbamate | Substituted benzamide | Broad spectrum anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.